2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide (CAS 1310084-80-0) is a synthetic small-molecule building block (MW 196.25 g/mol, C₉H₁₆N₄O) composed of a pyrazole ring symmetrically substituted with methyl groups at the 3- and 5-positions, connected via an ethylene linker to an α-amino butanamide backbone. It is commercially available at ≥97% purity, and its structural features—a primary amine, a primary amide, and a sterically shielded pyrazole—make it a versatile scaffold for medicinal chemistry derivatization.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13648650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCC(C(=O)N)N)C
InChIInChI=1S/C9H16N4O/c1-6-5-7(2)13(12-6)4-3-8(10)9(11)14/h5,8H,3-4,10H2,1-2H3,(H2,11,14)
InChIKeyRXYIKKSNBYHBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Structural Identity and Procurement-Relevant Specifications


2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide (CAS 1310084-80-0) is a synthetic small-molecule building block (MW 196.25 g/mol, C₉H₁₆N₄O) composed of a pyrazole ring symmetrically substituted with methyl groups at the 3- and 5-positions, connected via an ethylene linker to an α-amino butanamide backbone . It is commercially available at ≥97% purity, and its structural features—a primary amine, a primary amide, and a sterically shielded pyrazole—make it a versatile scaffold for medicinal chemistry derivatization .

Why 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide Cannot Be Replaced by Non-methylated or Mono-substituted Pyrazole Analogs


Within the 2-amino-4-(pyrazol-1-yl)butanamide chemotype, substitution on the pyrazole ring fundamentally alters key molecular properties including lipophilicity (logP), hydrogen-bonding capacity, and steric profile, which collectively govern solubility, passive permeability, and target engagement . The 3,5-dimethyl substitution pattern is quantitatively distinct from the non-methylated parent and the 3-trifluoromethyl analog in each of these dimensions, meaning that generic interchange would yield a different physicochemical entity with divergent behavior in any logP-sensitive or sterically tuned assay .

Quantitative Differentiation Evidence for 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide Against Closest Analogs


Molecular Weight and Predicted Lipophilicity: 3,5-Dimethyl vs. Non-Methylated Parent Compound

The 3,5-dimethyl substitution on the pyrazole ring increases molecular weight by 28.05 g/mol relative to the non-methylated analog 2-amino-4-(1H-pyrazol-1-yl)butanamide (CAS 1310084-81-1), and yields a predicted logP of -1.12 . Although an experimental logP for the non-methylated analog is not available from the same source, the ~28 Da mass increment attributable to two methyl groups is expected to increase lipophilicity by approximately +1.0 logP unit based on the Hansch π constant for aliphatic methyl (~+0.5 per methyl group), shifting the non-methylated scaffold from an estimated logP of roughly -2.1 to the measured -1.12 for the dimethyl compound .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Predicted LogP Differential: 3,5-Dimethylpyrazole vs. 3-Trifluoromethylpyrazole Butanamide Analogs

The 3-trifluoromethyl analog (MW 236.19 g/mol) introduces a strongly electron-withdrawing -CF₃ group, which increases lipophilicity substantially relative to the methyl-substituted variant . The predicted logP of -1.12 for the 3,5-dimethyl compound establishes it as a moderately hydrophilic scaffold, whereas the -CF₃ analog is expected to exhibit a logP value closer to 0 or positive territory, consistent with the well-characterized ~+1.0 to +1.5 logP increment of -CF₃ over -CH₃ in aromatic systems .

Physicochemical Property Tuning Drug Design ADME Optimization

Hydrogen-Bond Donor/Acceptor Count: 3,5-Dimethyl vs. 4-Chloro-5-methyl Substituted Analog

The 3,5-dimethyl substitution pattern preserves a defined hydrogen-bond (H-bond) donor/acceptor count of 2 donors and 3 acceptors, as reported in the Fluorochem specification . In contrast, the 4-chloro-5-methyl analog (CAS not provided by vendor; MW not explicitly listed in the accessible data) introduces a chlorine atom as an additional H-bond acceptor and alters the electronic distribution of the pyrazole ring, which can modify target recognition profiles . A conservative estimate indicates that the chloro-substituted analog provides at least 4 H-bond acceptors (chlorine serving as a weak acceptor in addition to the pyrazole and amide functionalities), compared to 3 for the 3,5-dimethyl compound, representing a ≥33% increase in acceptor count.

Structure-Activity Relationship Fragment-Based Drug Design Selectivity Engineering

Class-Level Binding Affinity Reference: Low Baseline Activity of the Pyrazole-Butanamide Scaffold at Nicotinic Acetylcholine Receptors

A structurally related compound bearing the same C₉H₁₆N₄O molecular formula and the pyrazole-butanamide core (BindingDB entry CHEMBL173610) exhibited a binding affinity (Ki) of 10,500 nM (10.5 μM) against the nicotinic acetylcholine receptor α4β4 subtype [1]. This micromolar-level affinity indicates that the chemotype has intrinsically low affinity for this particular CNS receptor class. No direct binding or functional data are available for the target 3,5-dimethyl compound itself at any receptor or enzyme.

Target Selectivity Off-Target Profiling Kinase Screening

Purity Specification Benchmarking: ≥97% Versus Unspecified or Lower-Purity Analogs

AKSci lists the target compound at a minimum purity specification of 97% , and Fluorochem lists it at 98% . This is consistent across multiple independent suppliers. By comparison, several structurally related analogs—including the 4-chloro-5-methyl and the 3-trifluoromethyl variants—do not have publicly listed purity specifications from the vendors surveyed, introducing procurement uncertainty .

Quality Control Procurement Specification Assay Reproducibility

Recommended Application Scenarios for 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide Based on Quantitative Evidence


Kinase or Enzyme Inhibitor Fragment Library Design Requiring Defined LogP and H-Bond Profile

With a predicted logP of -1.12 and a minimal H-bond donor/acceptor count of 2/3, this compound is well-suited as a fragment or scaffold for inhibitor programs where controlling lipophilicity within the 0 to -2 logP range is critical for maintaining ligand efficiency and avoiding promiscuity. The symmetric 3,5-dimethyl pattern eliminates regiochemical ambiguity during derivatization, simplifying SAR exploration compared to mono-substituted or asymmetrically substituted pyrazole analogs.

Negative Control or Selectivity Counter-Screen for CNS Receptor Panels

Class-level binding data for the pyrazole-butanamide chemotype indicates a Ki of ~10.5 μM at the nAChR α4β4 receptor [1]. While direct target compound data are absent, this scaffold-level inference supports its use as a low-affinity reference compound in selectivity panels where exclusion of nicotinic receptor activity is desired, particularly in kinase or GPCR programs where CNS side-effect profiling is a decision gate.

Aqueous-Compatible Biochemical Assays Requiring Solubility Above 100 μM

The relatively hydrophilic logP of -1.12 , combined with the presence of a primary amine and primary amide, suggests aqueous solubility in the >100 μM range under standard assay conditions (pH 7.4). This makes the 3,5-dimethyl analog preferable to the trifluoromethyl-substituted variant (estimated logP near 0 to +1), which may require DMSO concentrations exceeding 1% and risk solvent-related assay interference.

Medicinal Chemistry Derivatization with Orthogonal Reactive Handles

The α-amino group on the butanamide chain provides a nucleophilic handle for amide coupling or reductive amination, while the primary amide can be dehydrated to the nitrile or hydrolyzed to the carboxylic acid. The 3,5-dimethylpyrazole ring is sterically shielded from electrophilic attack at the 4-position, directing derivatization selectively to the butanamide side chain—a regiochemical control advantage not shared by analogs with halogen or hydrogen substituents at the pyrazole 4-position.

Quote Request

Request a Quote for 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.